Benzene, 2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxy-

Description

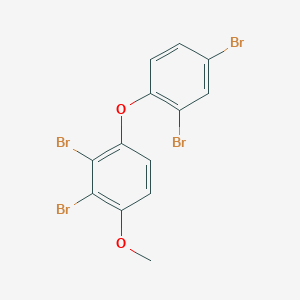

Benzene, 2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxy-, commonly known as 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47), is a polybrominated diphenyl ether (PBDE) historically used as a flame retardant. Its molecular formula is C₁₂H₆Br₄O, with a molecular weight of 485.79 g/mol . Structurally, it consists of two benzene rings connected by an ether bond, with bromine substitutions at the 2, 4, 2', and 4' positions and a methoxy group at the 4-position (Figure 1).

Properties

CAS No. |

602326-25-0 |

|---|---|

Molecular Formula |

C13H8Br4O2 |

Molecular Weight |

515.8 g/mol |

IUPAC Name |

2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxybenzene |

InChI |

InChI=1S/C13H8Br4O2/c1-18-10-4-5-11(13(17)12(10)16)19-9-3-2-7(14)6-8(9)15/h2-6H,1H3 |

InChI Key |

ABAZHGFERBNYSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC2=C(C=C(C=C2)Br)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxy- typically involves the bromination of a suitable precursor compound. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions. For example, the bromination of 1,4-dimethoxybenzene can be carried out using bromine in acetic acid to yield the desired dibromo compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction is carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated compounds.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated benzene derivatives.

Scientific Research Applications

Applications Overview

-

Pesticide Development

- The compound is utilized in the synthesis of brominated compounds that exhibit insecticidal properties. Research has shown that brominated phenyl ethers can be effective against various agricultural pests.

-

Flame Retardants

- Due to its bromine content, this compound is investigated for use as a flame retardant in plastics and textiles. Its effectiveness in reducing flammability has been documented in several studies.

-

Pharmaceuticals

- The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown potential in developing new therapeutic agents for treating various diseases.

-

Environmental Studies

- The environmental impact of brominated compounds is a significant area of research. Studies focus on their persistence in the environment and potential bioaccumulation effects.

Case Study 1: Pesticidal Efficacy

A study published in the Journal of Agricultural Chemistry demonstrated that derivatives of benzene, 2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxy- exhibited significant insecticidal activity against aphids and beetles. The research highlighted the structure-activity relationship (SAR) indicating that modifications to the bromine substituents enhanced efficacy.

Case Study 2: Flame Retardant Properties

Research conducted by the International Journal of Fire Science evaluated the effectiveness of brominated compounds including benzene, 2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxy- as flame retardants in polyethylene composites. Results indicated a marked reduction in flammability compared to untreated samples.

Case Study 3: Environmental Persistence

A comprehensive study published in Environmental Science & Technology assessed the environmental persistence of brominated phenyl ethers. The findings suggested that compounds like benzene, 2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxy- could persist in aquatic environments, raising concerns about bioaccumulation.

Mechanism of Action

The mechanism by which Benzene, 2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methoxy group play a crucial role in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties :

- CAS Number : 189084-67-1 (as per homolog BDE-181 in , corrected to BDE-47 via ).

- Density : ~1.8–2.0 g/cm³ (estimated for PBDEs).

- Boiling Point : ~300–350°C (extrapolated from similar compounds).

- Solubility : Low water solubility (<0.1 mg/L), high lipid solubility.

Comparison with Structural Analogs

Bromination Patterns: BDE-47 vs. Higher Brominated PBDEs

Example : BDE-181 (2,2',3,4,4',5,6-Heptabromodiphenyl ether)

| Property | BDE-47 | BDE-181 |

|---|---|---|

| Molecular Formula | C₁₂H₆Br₄O | C₁₂H₃Br₇O |

| Molecular Weight | 485.79 g/mol | 722.48 g/mol |

| Bromine Substitutions | 4 Br atoms | 7 Br atoms |

| Density | ~1.8–2.0 g/cm³ | 2.643 g/cm³ |

| Boiling Point | ~300–350°C | 489.1°C |

| Environmental Persistence | High | Higher due to increased bromination |

Impact of Bromination : Higher bromination (e.g., BDE-181) increases molecular weight, density, and thermal stability but also enhances bioaccumulation and toxicity risks .

Functional Group Variations: Methoxy vs. Hydroxyl

Example: 2,3,4-Tribromo-6-(2,4-dibromophenoxy)phenol

Key Insight : Hydroxyl groups improve solubility and biological interaction but may increase cytotoxicity. BDE-47’s methoxy group reduces polarity, favoring lipid accumulation .

Substitution with Non-Bromine Halogens: Chlorinated Analogs

Example: Methyl Triclosan (4-Chloro-1-(2,4-dichlorophenoxy)-2-methoxybenzene)

| Property | BDE-47 | Methyl Triclosan |

|---|---|---|

| Halogen Type | Bromine | Chlorine |

| Molecular Formula | C₁₂H₆Br₄O | C₁₃H₉Cl₃O₂ |

| Applications | Flame retardant | Antimicrobial agent |

| Environmental Fate | Persistent, bioaccumulative | Less persistent than PBDEs |

Halogen Impact : Chlorinated analogs like methyl triclosan exhibit lower environmental persistence compared to brominated compounds but still pose ecological risks .

Biological Activity

Benzene, 2,3-dibromo-1-(2,4-dibromophenoxy)-4-methoxy- (CAS 602326-25-0) is a compound with significant biological activity, particularly in the context of antimicrobial and anticancer properties. This article explores its biological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple bromine and methoxy substituents. Its molecular formula is , and it has a molecular weight of approximately 485.79 g/mol. The presence of bromine atoms is notable for its potential biological activity, as bromination can influence electron density and reactivity.

Antimicrobial Activity

Research indicates that benzene derivatives with bromine substitutions exhibit antibacterial and antifungal properties. For instance:

- Inhibition of Bacterial Growth : Studies have shown that this compound can effectively inhibit both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported are around , demonstrating significant antibacterial activity against various strains .

- Mechanism of Action : The antimicrobial effect is hypothesized to be linked to oxidative stress mechanisms induced by hydroxyl radicals generated during interactions with bacterial cells .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines:

- Cell Cycle Arrest : In vitro studies reveal that treatment with this compound leads to cell cycle arrest in the G1 phase of MCF-7 human breast cancer cells, with an observed increase in S-phase cells upon serum treatment . This suggests a disruption in normal cell cycle progression.

- Cytotoxicity : At higher concentrations, the compound exhibits cytotoxic effects, which may be attributed to its structural characteristics that enhance its interaction with cellular components .

Study 1: Antiviral Activity

A study highlighted the compound's potential as an inhibitor of hepatitis C virus non-structural protein 3 (NS3 helicase). The phenolic hydroxyl group was identified as critical for its inhibitory activity, suggesting that similar compounds could be developed for antiviral therapies .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship indicates that increasing bromination generally decreases biological activity. For example, modifications in the substitution pattern on the benzene rings significantly affect both antimicrobial and anticancer activities . This insight is crucial for designing more effective derivatives.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.